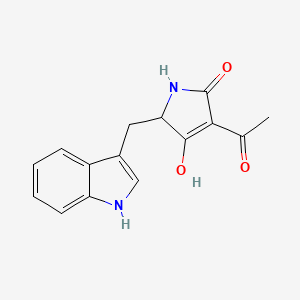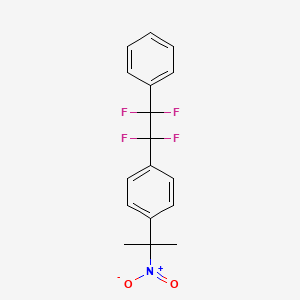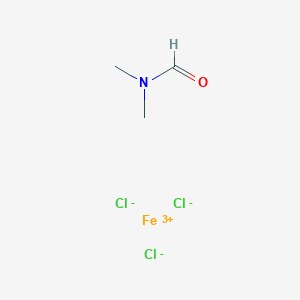
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the quaternization of the amine group with benzyl chloride to form the chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, its amine groups can interact with proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, bromide
- Benzenemethanaminium, N-(3-((9,10-dihydro-4-((1-methylethyl)amino)-9,10-dioxo-1-anthracenyl)amino)propyl)-N,N-dimethyl-, iodide
Uniqueness
The chloride variant of this compound is unique due to its specific interactions with chloride ions, which can influence its solubility and reactivity. Compared to its bromide and iodide counterparts, the chloride form may exhibit different pharmacokinetics and bioavailability.
Eigenschaften
CAS-Nummer |
35402-38-1 |
|---|---|
Molekularformel |
C29H34N3O2.Cl C29H34ClN3O2 |
Molekulargewicht |
492.0 g/mol |
IUPAC-Name |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H33N3O2.ClH/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H |
InChI-Schlüssel |
BIZUKZMQPYVJJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
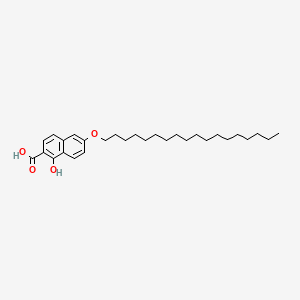
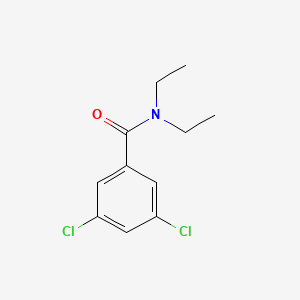
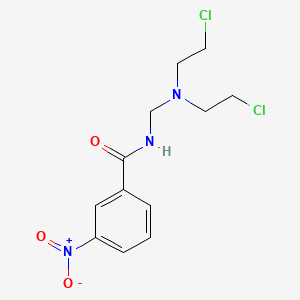
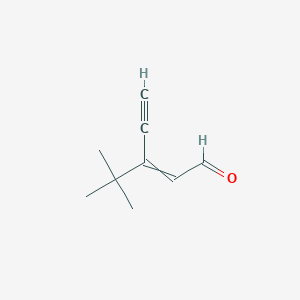
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)
